

Oxysophocarpine: A Comprehensive Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: Oxysophocarpine

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Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the *Sophora* genus, has garnered significant scientific interest due to its diverse pharmacological effects. This document provides an in-depth technical overview of the biological activities of **oxysophocarpine**, with a focus on its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis properties. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

Anti-Inflammatory Activity

Oxysophocarpine has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity

Model	Parameter Measured	Treatment	Result	Reference
Carrageenan-induced paw edema in mice	Paw edema volume	Oxysophocarpine	Significant reduction	[1]
Carrageenan-induced inflammatory pain in mice	Mechanical allodynia threshold	Oxysophocarpine	Significant improvement	[1]
Xylene-induced ear edema in mice	Ear edema	Sophocarpine (related compound) (20, 40, and 80 mg/kg)	Significant inhibition (P < 0.01; P < 0.001; P < 0.001, respectively)	[2][3]
Acetic acid-induced vascular permeation in mice	Dye penetration into peritoneal cavity	Sophocarpine (related compound) (20, 40, and 80 mg/kg)	Significant inhibition (P < 0.01; P < 0.01; P < 0.001, respectively)	[2][3]
Acetic acid-induced writhing in mice	Nociception	Sophocarpine (related compound) (40, 80 mg/kg)	Significant inhibition (P < 0.05; P < 0.001, respectively), with 80 mg/kg showing 47.7% protection	[2]
Formalin test in mice (second phase)	Paw licking/biting time	Sophocarpine (related compound) (80 mg/kg)	Significant inhibition (P < 0.05), with 34.96% maximum inhibition	[2]

Mycobacterium tuberculosis (H37Rv)-infected mice	Lung pathology	Oxysophocarpine (40 mg/kg)	Alleviation of lung injury and reduced neutrophil infiltration	[4][5]
LPS-induced acute lung injury in mice	Inflammatory cytokine levels (TNF- α , IL-6, IL-1 β) in BALF	Oxysophocarpine	Reduced production	[6]
Oxygen-glucose deprivation/reoxygenation (OGD/R) in BV-2 microglia	Inflammatory mediator levels (TNF- α , IL-1 β , IL-6, MCP-1, PGE2, NO)	Oxysophocarpine	Reduced levels	[7]

Experimental Protocols

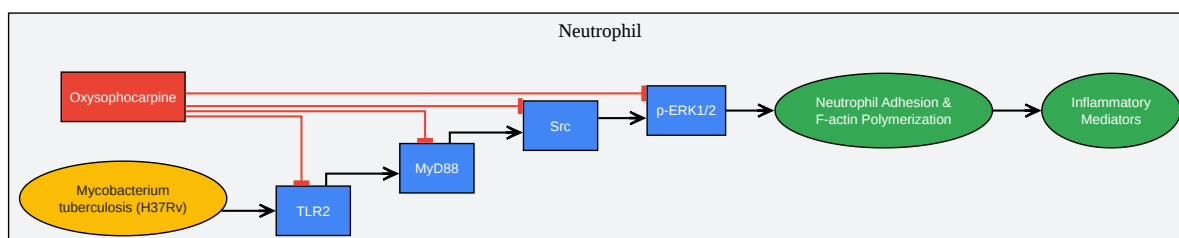
Carrageenan-Induced Paw Edema and Inflammatory Pain in Mice[1]

- **Animal Model:** Male Kunming mice are used.
- **Induction of Inflammation:** 0.05 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.
- **Treatment:** **Oxysophocarpine** is administered intraperitoneally at specified doses prior to carrageenan injection.
- **Paw Edema Measurement:** Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.
- **Pain Assessment:** Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
- **Biochemical Analysis:** Paw tissues are collected for histological examination (Hematoxylin-Eosin staining) and measurement of pro-inflammatory markers (PGE2, TNF- α , IL-1 β , IL-6)

and signaling molecules (p-ERK1/2, COX-2) using ELISA, qRT-PCR, immunohistochemistry, and Western blot.

Signaling Pathways

Oxysophocarpine exerts its anti-inflammatory effects by inhibiting key signaling pathways. In the context of *Mycobacterium tuberculosis* infection, it has been shown to suppress the TLR2/MyD88/Src/ERK1/2 pathway in neutrophils, leading to reduced adhesion and F-actin polymerization.[4][5]



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Oxysophocarpine inhibits the TLR2/MyD88/Src/ERK1/2 signaling pathway in neutrophils.

Neuroprotective Activity

Oxysophocarpine has shown promising neuroprotective effects in models of glutamate-induced apoptosis and oxygen-glucose deprivation, suggesting its potential in mitigating neurodegenerative processes.

Quantitative Data on Neuroprotective Activity

Model	Parameter Measured	Treatment	Result	Reference
Glutamate-induced apoptosis in HT-22 cells	Cell Viability	Oxysophocarpine (1.25, 2.5, 5, and 10 μ M)	No effect on cell viability alone; protected against glutamate-induced reduction in viability	[8][9]
Glutamate-induced apoptosis in HT-22 cells	Apoptotic Rate (TUNEL staining)	Oxysophocarpine (1.25, 2.5, 5, and 10 μ M)	Significant reduction in apoptosis	[9]
Oxygen-glucose deprivation/reperfusion (OGD/R) in rat hippocampal neurons	Cell Viability (MTT assay)	Oxysophocarpine (0.8, 2, or 5 μ mol/L)	Significantly attenuated the decrease in cell viability	[10][11]
OGD/R in rat hippocampal neurons	LDH Release	Oxysophocarpine (0.8, 2, or 5 μ mol/L)	Significantly attenuated the release of LDH	[10][11]
OGD/R in rat hippocampal neurons	Intracellular Calcium ([Ca ²⁺] _i)	Oxysophocarpine (0.8, 2, or 5 μ mol/L)	Inhibited the elevation of [Ca ²⁺] _i in a dose-dependent manner	[10][11]

Experimental Protocols

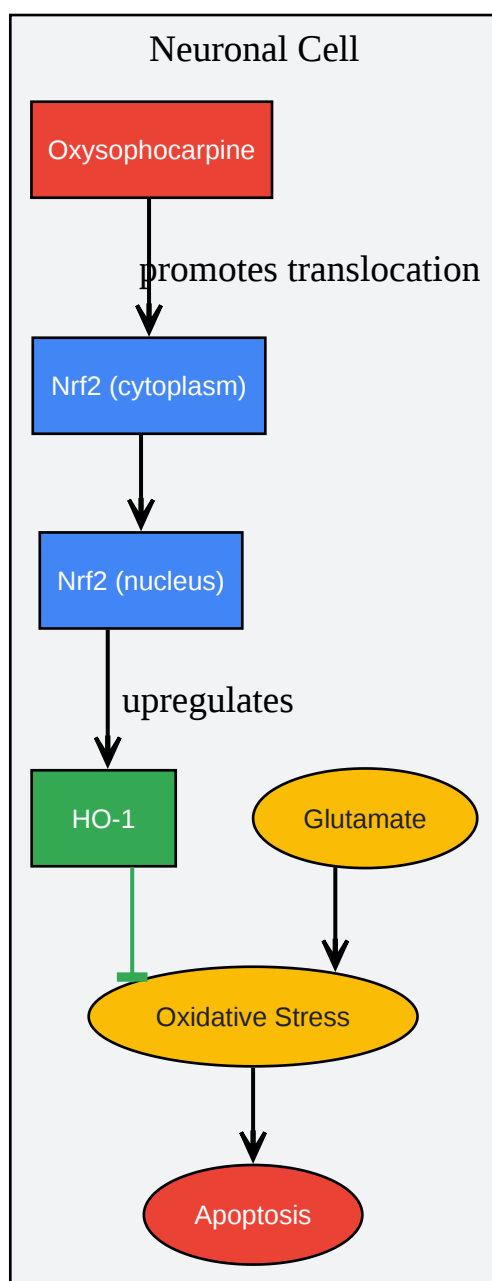
Glutamate-Induced Apoptosis in HT-22 Cells[8][9]

- Cell Culture: HT-22 hippocampal neuronal cells are cultured in appropriate media.

- Treatment: Cells are pre-treated with various concentrations of **oxysophocarpine** (1.25, 2.5, 5, and 10 μ M) for a specified duration.
- Induction of Apoptosis: Glutamate (20 mM) is added to the culture medium for 24 hours to induce apoptosis.
- Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- Apoptosis Assessment: Apoptosis is quantified by TUNEL staining and Western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-3, cleaved caspase-9, caspase-9).
- Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured.
- Signaling Pathway Analysis: The expression and translocation of Nrf2 and the expression of HO-1 are determined by Western blot and immunofluorescence.

Signaling Pathways

A key mechanism underlying the neuroprotective effects of **oxysophocarpine** is the activation of the Nrf2/HO-1 signaling pathway. **Oxysophocarpine** promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn protects neuronal cells from oxidative stress-induced apoptosis.[8][9]



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Oxysophocarpine activates the Nrf2/HO-1 signaling pathway to confer neuroprotection.

In the context of cerebral ischemia, **oxysophocarpine** has been shown to reduce the expression of p-PI3K and p-Akt, suggesting an inhibitory role in the PI3K-Akt signaling pathway.[12] Furthermore, in OGD/R-injured hippocampal neurons, **oxysophocarpine** down-regulates the MAPK signaling pathway by reducing the expression of p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[10][11]

Anti-Cancer Activity

Oxysophocarpine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data on Anti-Cancer Activity

Cell Line	Assay	Treatment	Result	Reference
Hepa1-6 and HepG2 (Hepatocellular Carcinoma)	Proliferation Assay	Oxysophocarpine (0, 5, 10, and 20 µmol/L)	Dose-dependent inhibition of proliferation	[13]
Hepa1-6 and HepG2	Apoptosis Assay	Oxysophocarpine	Induction of apoptosis	[13]
Hepa1-6 and HepG2	Trans-well Migration Assay	Oxysophocarpine (0, 5, 10, and 20 µmol/L)	Dose-dependent inhibition of migration	[13]
HeLa and Huh-7	Anti-proliferative Activity	Caulerpa racemosa var. macrophysa extract (related research)	EC50 of 130 ± 30 and 23 ± 1 µg ml ⁻¹ , respectively	[14]
PC-3 (Prostate Cancer)	Cytotoxicity (MTT assay)	Plicosepalus curviflorus extract (related research)	IC50 of 25.83 µg/mL	[15]

Experimental Protocols

Hepatocellular Carcinoma Cell Proliferation and Migration Assays[13]

- Cell Culture: Hepa1-6 and HepG2 cells are cultured in appropriate media.
- Proliferation Assay: Cells are treated with different concentrations of **oxysophocarpine** (0, 5, 10, and 20 µmol/L) for 24, 48, and 72 hours. Cell proliferation is measured using a suitable

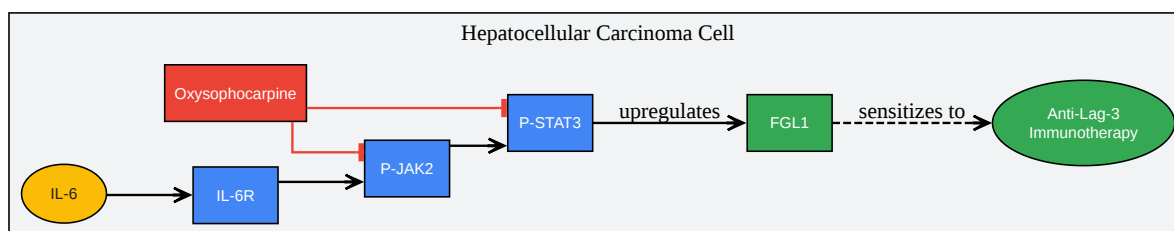
assay (e.g., MTT, BrdU).

- Apoptosis Assay: Apoptosis is assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.
- Migration Assay: The effect of **oxysophocarpine** on cell migration is evaluated using a Trans-well assay. Cells are seeded in the upper chamber of the Trans-well plate with or without **oxysophocarpine**, and the number of cells that migrate to the lower chamber is quantified.
- Signaling Pathway Analysis: The expression and phosphorylation status of proteins in the IL-6/JAK2/STAT3 pathway are analyzed by Western blot.

Signaling Pathways

In hepatocellular carcinoma, **oxysophocarpine** has been found to sensitize cancer cells to anti-Lag-3 immunotherapy by downregulating Fibrinogen-like protein 1 (FGL1) expression. This effect is mediated through the inhibition of the IL-6-mediated JAK2/STAT3 signaling pathway.

[13]



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Oxysophocarpine inhibits the IL-6/JAK2/STAT3 pathway, reducing FGL1 expression.

Antiviral and Anti-Tuberculosis Activities

Oxysophocarpine has also been investigated for its potential against viral and mycobacterial infections.

Quantitative Data on Antiviral and Anti-Tuberculosis Activities

Model	Parameter Measured	Treatment	Result	Reference
Respiratory Syncytial Virus (RSV)-infected A549 cells	RSV Replication	Oxysophocarpine	Dose-dependent inhibition	[16]
RSV-infected A549 cells	Cell Viability (MTT assay)	Oxysophocarpine (1, 2, and 5 μ M)	Attenuated the RSV-induced reduction in cell viability in a dose-dependent manner	[16]
Mycobacterium tuberculosis (H37Rv)-infected C3HeB/FeJ mice	Mortality	Oxysophocarpine	Reduced mortality	[4][5]
M. tuberculosis (H37Rv)-infected C3HeB/FeJ mice	Pulmonary H37Rv Growth	Oxysophocarpine	Inhibited bacterial growth	[4][5]

Experimental Protocols

Antiviral Assay against Respiratory Syncytial Virus (RSV)[16]

- Cell Culture and Virus Infection: A549 lung epithelial cells are infected with RSV.
- Treatment: Cells are pre-treated with **oxysophocarpine** at various concentrations (1, 2, and 5 μ M).
- Virus Replication Assay: The extent of RSV replication is determined by methods such as plaque assay or qRT-PCR for viral genes.

- **Cell Viability Assay:** The viability of RSV-infected cells with and without **oxysophocarpine** treatment is measured using the MTT assay.
- **Cytokine and Chemokine Measurement:** The levels of pro-inflammatory cytokines and chemokines (TNF- α , IL-6, IL-8, etc.) in the cell culture supernatant are quantified by ELISA.
- **Oxidative Stress and Nrf2 Pathway Analysis:** ROS production is measured, and the activation of the Nrf2-ARE pathway is assessed by Western blot.

Anti-Tuberculosis Activity in a Murine Model[4][5]

- **Animal Model:** C3HeB/FeJ mice are infected with *Mycobacterium tuberculosis* (H37Rv).
- **Treatment:** **Oxysophocarpine** (40 mg/kg) is administered intraperitoneally.
- **Survival Analysis:** The survival of the infected mice with and without treatment is monitored.
- **Bacterial Load Determination:** The number of viable bacteria in the lungs is determined by colony-forming unit (CFU) assays.
- **Histopathological Analysis:** Lung tissues are examined for pathological changes using H&E staining.
- **Immunological Analysis:** The recruitment of neutrophils and the levels of pro-inflammatory cytokines and chemokines in the lungs are measured.

Signaling Pathways

The antiviral activity of **oxysophocarpine** against RSV is associated with the activation of the Nrf2-ARE signaling pathway, which helps to reduce oxidative stress and inflammation in the infected lung cells.[16]

Conclusion

Oxysophocarpine is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis effects are supported by a growing body of scientific evidence. The underlying mechanisms often involve the modulation of key signaling pathways related to inflammation, oxidative

stress, apoptosis, and cell proliferation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of **oxysophocarpine** as a potential therapeutic agent for a range of diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

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